Lipophilicity (XLogP3) Comparison: Target Compound vs. Mono-Substituted Analogs
The target compound (XLogP3 = 3.1) exhibits substantially higher computed lipophilicity than its two closest mono-substituted analogs: 1-(2-bromobenzoyl)-1,4-diazepane (XLogP3 = 1.8) and 1-(thiolan-3-yl)-1,4-diazepane (XLogP3 = 0.8) [1][2][3]. This represents a 1.3 log unit increase over the 2-bromobenzoyl-only analog and a 2.3 log unit increase over the thiolan-only analog. In drug discovery contexts, an XLogP3 in the 3-5 range is often associated with improved passive membrane permeability, though it may require balancing against solubility risk [4].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 3.1 |
| Comparator Or Baseline | 1-(2-Bromobenzoyl)-1,4-diazepane (CAS 815650-74-9): XLogP3 = 1.8; 1-(Thiolan-3-yl)-1,4-diazepane (CAS 1179720-33-2): XLogP3 = 0.8 |
| Quantified Difference | Δ XLogP3 = +1.3 (vs. 2-bromobenzoyl analog); Δ XLogP3 = +2.3 (vs. thiolan analog) |
| Conditions | Computed by XLogP3 3.0 algorithm; PubChem release 2024.11.20 |
Why This Matters
Higher lipophilicity may confer superior passive membrane permeability, making this compound preferable for programs targeting intracellular or CNS-penetrant small molecules.
- [1] PubChem Computed Properties for CID 134160769 (Target Compound): XLogP3-AA = 3.1. PubChem release 2024.11.20. View Source
- [2] PubChem Computed Properties for CID 16771837: XLogP3-AA = 1.8. PubChem release 2019.06.18. View Source
- [3] PubChem Computed Properties for CID 61058079: XLogP3-AA = 0.8. PubChem release 2024.11.20. View Source
- [4] Lipinski, C. A., et al. (1997). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 23(1-3), 3-25. View Source
